molecular formula C20H16O4S B4101138 9-(benzenesulfonyl)-2-methoxy-9H-xanthene

9-(benzenesulfonyl)-2-methoxy-9H-xanthene

Cat. No.: B4101138
M. Wt: 352.4 g/mol
InChI Key: NTMMGYNMZICGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Benzenesulfonyl)-2-methoxy-9H-xanthene is an organic compound that belongs to the xanthene family Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(benzenesulfonyl)-2-methoxy-9H-xanthene typically involves the reaction of 2-methoxy-9H-xanthene with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to obtain the desired product with high purity. The use of automated systems and continuous monitoring ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

9-(Benzenesulfonyl)-2-methoxy-9H-xanthene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-(Benzenesulfonyl)-2-methoxy-9H-xanthene has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-(benzenesulfonyl)-2-methoxy-9H-xanthene involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with amino acid residues in proteins, leading to enzyme inhibition. The compound can also interfere with cellular pathways by binding to key proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A precursor used in the synthesis of 9-(benzenesulfonyl)-2-methoxy-9H-xanthene.

    Tosyl chloride: Another sulfonyl chloride used in similar reactions but with a toluene group instead of a benzene group.

    Methoxyxanthene: The parent compound without the benzenesulfonyl group.

Uniqueness

This compound is unique due to the presence of both the xanthene core and the benzenesulfonyl groupThe benzenesulfonyl group enhances the compound’s ability to participate in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

9-(benzenesulfonyl)-2-methoxy-9H-xanthene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4S/c1-23-14-11-12-19-17(13-14)20(16-9-5-6-10-18(16)24-19)25(21,22)15-7-3-2-4-8-15/h2-13,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMMGYNMZICGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3=CC=CC=C3C2S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(benzenesulfonyl)-2-methoxy-9H-xanthene
Reactant of Route 2
9-(benzenesulfonyl)-2-methoxy-9H-xanthene
Reactant of Route 3
9-(benzenesulfonyl)-2-methoxy-9H-xanthene
Reactant of Route 4
9-(benzenesulfonyl)-2-methoxy-9H-xanthene
Reactant of Route 5
9-(benzenesulfonyl)-2-methoxy-9H-xanthene
Reactant of Route 6
Reactant of Route 6
9-(benzenesulfonyl)-2-methoxy-9H-xanthene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.